3-Quinuclidinyl atrolactate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

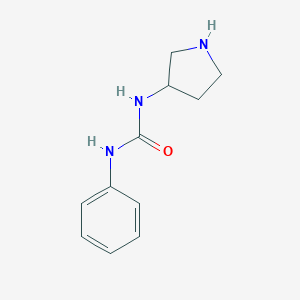

3-Quinuclidinyl atrolactate (QNB) is a synthetic compound that belongs to the class of anticholinergic drugs. It is a potent competitive antagonist of the muscarinic acetylcholine receptor, which is responsible for regulating the parasympathetic nervous system. QNB is widely used in scientific research as a tool to study the role of muscarinic receptors in various physiological and pathological conditions.

Mechanism of Action

3-Quinuclidinyl atrolactate acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor with high affinity and prevents acetylcholine from binding to the receptor. This results in the inhibition of the downstream signaling pathways that are activated by the muscarinic receptor. The exact mechanism of action of 3-Quinuclidinyl atrolactate varies depending on the specific subtype of muscarinic receptor that is being targeted.

Biochemical and Physiological Effects

3-Quinuclidinyl atrolactate has a wide range of biochemical and physiological effects due to its ability to block the muscarinic receptor-mediated response of cells to acetylcholine. These effects include the inhibition of smooth muscle contraction, the inhibition of glandular secretion, the inhibition of cardiac function, the inhibition of central nervous system function, and the inhibition of gastrointestinal function.

Advantages and Limitations for Lab Experiments

3-Quinuclidinyl atrolactate is a useful tool for studying the role of muscarinic receptors in various physiological and pathological conditions. Its advantages include its high affinity for the muscarinic receptor, its selectivity for the muscarinic receptor over other receptors, and its ability to induce a state of cholinergic blockade in vivo. Its limitations include its potential for off-target effects, its potential for inducing non-specific effects due to its ability to inhibit the downstream signaling pathways of the muscarinic receptor, and its potential for inducing toxicity at high concentrations.

Future Directions

There are several future directions for the use of 3-Quinuclidinyl atrolactate in scientific research. One direction is the development of more selective muscarinic receptor antagonists that can target specific subtypes of muscarinic receptors. Another direction is the development of new techniques for studying the effects of muscarinic receptor blockade on specific physiological functions. Finally, there is a need for more research on the potential therapeutic applications of muscarinic receptor antagonists in various pathological conditions.

Synthesis Methods

3-Quinuclidinyl atrolactate can be synthesized by the reaction of atropine with 3-quinuclidinol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate lactone, which is then hydrolyzed to yield 3-Quinuclidinyl atrolactate. The purity of the final product can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

3-Quinuclidinyl atrolactate is widely used as a pharmacological tool to study the role of muscarinic receptors in various physiological and pathological conditions. It is commonly used in in vitro experiments to block the muscarinic receptor-mediated response of cells to acetylcholine. 3-Quinuclidinyl atrolactate is also used in in vivo experiments to induce a state of cholinergic blockade, which allows researchers to study the effects of muscarinic receptor blockade on various physiological functions.

properties

CAS RN |

107757-79-9 |

|---|---|

Product Name |

3-Quinuclidinyl atrolactate |

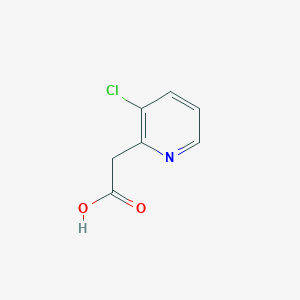

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C16H21NO3/c1-16(19,13-5-3-2-4-6-13)15(18)20-14-11-17-9-7-12(14)8-10-17/h2-6,12,14,19H,7-11H2,1H3 |

InChI Key |

JOWTXKLQSINMKI-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |

synonyms |

3-(1-azabicyclo(2.2.2)octyl) 2-hydroxy-2-phenylpropionate 3-quinuclidinyl atrolactate 3-quinuclidinyl atrolactate, (R-(R*,R*))-isomer 3-quinuclidinyl atrolactate, (R-(R*,S*))-isomer 3-quinuclidinyl atrolactate, (S-(R*,R*))-isomer 3-quinuclidinyl atrolactate, (S-(R*,S*))-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)

![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)

![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)

![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)